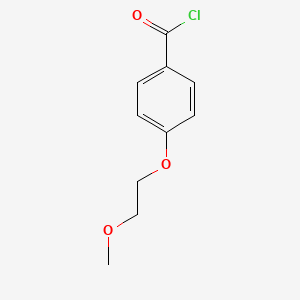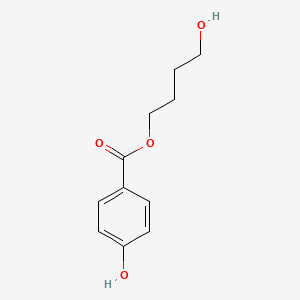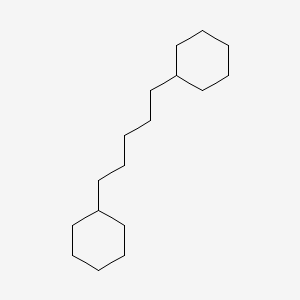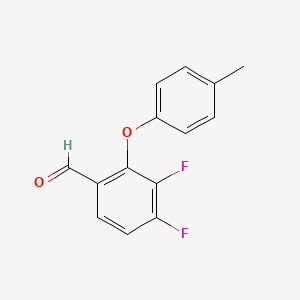
Tert-butyldichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C8H18Cl2Si . This compound is characterized by the presence of two tert-butyl groups attached to a silicon atom, which is also bonded to two chlorine atoms. It is a colorless to light yellow liquid that is sensitive to moisture and is commonly used in organic synthesis, particularly as a reagent for preparing siliranes and protecting diols .
Preparation Methods
Tert-butyldichlorosilane can be synthesized through various methods. One common synthetic route involves the chlorination of di-tert-butylsilane using carbon tetrachloride (CCl4) and palladium chloride (PdCl2) as a catalyst. This method yields this compound with an 85% efficiency . The compound can be purified by fractional distillation to obtain a high-purity product .
Chemical Reactions Analysis
Tert-butyldichlorosilane undergoes several types of chemical reactions, including substitution and hydrolysis. It reacts rapidly with moisture, water, and protic solvents, leading to hydrolysis. In organic synthesis, it is often used to introduce the di-tert-butylsilylene protecting group for diols. This reaction typically involves the use of acetonitrile as a solvent and triethylamine as a base, with 1-hydroxybenzotriazole (HOBt) as a catalyst at temperatures ranging from 45°C to 90°C . The major products formed from these reactions are siliranes and protected diols .
Scientific Research Applications
Tert-butyldichlorosilane has a wide range of applications in scientific research. In chemistry, it is used as a reagent for preparing siliranes and protecting diols . In biology and medicine, it can be utilized in the synthesis of various organosilicon compounds that have potential biological activities. In the industrial sector, it is employed in the production of specialty chemicals and materials, particularly those requiring moisture-sensitive reagents .
Mechanism of Action
The mechanism of action of tert-butyldichlorosilane primarily involves its reactivity with nucleophiles, such as water and alcohols. The silicon atom in this compound is highly electrophilic due to the presence of the two chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of silanol or siloxane compounds, depending on the nucleophile involved .
Comparison with Similar Compounds
Tert-butyldichlorosilane can be compared with other similar organosilicon compounds, such as dichlorodimethylsilane and dichlorodiethylsilane. While all these compounds contain silicon bonded to two chlorine atoms, this compound is unique due to the presence of the bulky tert-butyl groups. These groups increase the steric hindrance around the silicon atom, affecting its reactivity and the types of reactions it can undergo . Similar compounds include:
- Dichlorodimethylsilane
- Dichlorodiethylsilane
- Dichlorodiphenylsilane
Properties
Molecular Formula |
C4H10Cl2Si |
|---|---|
Molecular Weight |
157.11 g/mol |
IUPAC Name |
tert-butyl(dichloro)silane |
InChI |
InChI=1S/C4H10Cl2Si/c1-4(2,3)7(5)6/h7H,1-3H3 |
InChI Key |
HBYCZEOYOCONCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[SiH](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1,4]Thiazepino[4,5-a]benzimidazole](/img/structure/B13958720.png)
![3-((1H-1,2,4-Triazol-1-yl)methyl)-5-methylbenzo[d]isoxazole](/img/structure/B13958723.png)


![(R)-4-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-1-ium (2S,3S)-2,3-bis(benzoyloxy)-3-carboxypropanoate](/img/structure/B13958757.png)
![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13958765.png)



![tert-Butyl 2-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13958789.png)


